Azodicarbonamide

説明

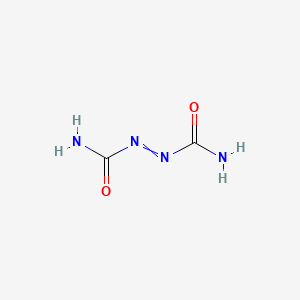

Structure

3D Structure

特性

IUPAC Name |

carbamoyliminourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZUGNYVDXMRKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N=NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024553 | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-77-3 | |

| Record name | Azodicarbonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azodicarbonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Azodicarbonamide: Mechanistic Insights into Synthesis and Molecular Transformation Pathways

Advanced Synthetic Routes for Azodicarbonamide Production

The synthesis of this compound has evolved, with several methods being employed at an industrial scale, alongside emerging techniques focused on environmental sustainability.

Industrial Synthesis through Hydrazine (B178648) and Urea (B33335) Condensation and Subsequent Oxidation

The conventional industrial production of this compound is a two-step process. wikipedia.org The first step involves the condensation reaction of urea with hydrazine to produce 1,2-hydrthis compound, also known as biurea (B89910). wikipedia.org This reaction can be represented by the idealized equation:

2 O=C(NH₂)₂ + H₂N−NH₂ → H₂N−C(=O)−NH−NH−C(=O)−NH₂ + 2 NH₃ wikipedia.org

This initial synthesis is often achieved through an acid condensation reaction, where a significant amount of acid, such as sulfuric acid, is used to adjust the pH of the system. ijnc.irglobethesis.com

The second and final step is the oxidation of the resulting biurea to yield this compound. globethesis.com Various oxidizing agents are used in industrial settings, with chlorine (Cl₂) and sodium hypochlorite (B82951) (NaOCl) being common choices. wikipedia.orgacs.org The oxidation of biurea with chlorine gas can be summarized as follows:

H₂N−C(=O)−NH−NH−C(=O)−NH₂ + Cl₂ → H₂N−C(=O)−N=N−C(=O)−NH₂ + 2 HCl wikipedia.org

Continuous production processes have been developed where biurea and chlorine are reacted in series across multiple reactors to ensure consistent product quality and enhance production capacity. google.com

Electrochemical Oxidation of Hydrthis compound (Biurea) in this compound Synthesis

A novel and eco-friendly approach for synthesizing this compound involves the electrochemical (anodic) oxidation of biurea. This method presents an alternative to traditional chemical oxidants by utilizing electrons as the primary redox reactant. The process is conducted in the presence of a catalyst, such as potassium bromide.

The key advantages of this electrochemical method include:

Elimination of Hazardous Oxidants : It replaces polluting chemical oxidizing agents with an electric current.

Controlled Reaction Conditions : The energy of the electrons can be precisely regulated through voltage, allowing the reaction to proceed at room temperature.

Sustainability : The electrodes function as catalysts and can be easily removed from the reaction mixture after completion.

Spectroscopic analysis confirms the complete conversion of biurea to this compound, identified by the disappearance of the biurea -NH peak in FTIR spectroscopy and the appearance of a characteristic peak in UV-Vis spectroscopy.

Emerging Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns over the use of halogenated oxidants like chlorine, green chemistry principles are being applied to this compound synthesis. google.com A prominent green approach is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent for biurea. ijnc.irgoogle.comijnc.ir

This method offers significant environmental benefits as the primary byproduct of the reaction is water, thus avoiding the pollution associated with chlorine-based processes. google.com The hydrogen peroxide oxidation is typically catalyzed, for instance by potassium bromide, to achieve high efficiency. ijnc.irijnc.ir Studies have demonstrated that under optimal conditions, including the amount of oxidant and reaction temperature, this process can achieve yields of over 95%. ijnc.irijnc.ir This approach avoids the high costs and pollution associated with older methods that used dichromate as an oxidizing agent. ijnc.ir

Decomposition and Reactivity Mechanisms of this compound

This compound's primary application as a blowing agent is rooted in its thermal decomposition properties, which result in the evolution of a specific mixture of gases.

Thermal Decomposition Pathways and Gaseous By-product Formation

When heated, this compound undergoes decomposition, a characteristic that makes it an effective blowing agent for producing foamed plastics and synthetic leather. wikipedia.org The decomposition process is exothermic and generally occurs at temperatures around 200°C for the pure compound, though this can be lowered to approximately 170°C with the use of activators or modifiers. wikipedia.org

The thermal decomposition is a complex process involving competitive reaction pathways. rsc.orgresearchgate.net Research indicates that the decomposition proceeds through at least two primary concurrent reactions. rsc.org

The first pathway involves the decomposition of this compound into biurea, nitrogen, and isocyanic acid. rsc.org

The second pathway leads to the formation of urazole, nitrogen, isocyanic acid, and ammonia (B1221849). rsc.org

Characterization of Nitrogen, Carbon Monoxide, Carbon Dioxide, and Ammonia Generation

The thermal decomposition of this compound results in a predictable mixture of gaseous by-products that are trapped as bubbles within a polymer matrix to create a foam structure. wikipedia.org The composition of the gases generated has been characterized, with slight variations reported in the literature. Multiple sources indicate the gas mixture consists of approximately:

Nitrogen (N₂): 65%

Carbon Monoxide (CO): 24%

Carbon Dioxide (CO₂): 5%

Ammonia (NH₃): 5% ijnc.irresearchgate.net

This specific gas composition is crucial for its function in industrial applications. For instance, in the manufacturing of vinyl (PVC) and EVA-PE foams, these evolved gases form the desired cellular structure upon decomposition at high temperatures. wikipedia.org

Table 1: Gaseous By-products of this compound Thermal Decomposition

| Gas | Approximate Percentage |

|---|---|

| Nitrogen (N₂) | 65% |

| Carbon Monoxide (CO) | 24% |

| Carbon Dioxide (CO₂) | 5% |

| Ammonia (NH₃) | 5% |

Data sourced from multiple studies. ijnc.irresearchgate.net

Table of Mentioned Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| Ammonia | NH₃ |

| This compound | C₂H₄N₄O₂ / ADC |

| Biurea (Hydrthis compound) | C₂H₆N₄O₂ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Chlorine | Cl₂ |

| Cyanuric acid | C₃H₃N₃O₃ |

| Hydrazine | H₂N-NH₂ |

| Hydrogen Peroxide | H₂O₂ |

| Isocyanic acid | HNCO |

| Nitrogen | N₂ |

| Potassium Bromide | KBr |

| Sodium Hypochlorite | NaOCl |

| Sulfuric Acid | H₂SO₄ |

| Urazole | C₂H₃N₃O₂ |

Influence of Decomposition Accelerators on this compound Reactivity

The thermal decomposition of this compound (ADC), a widely used chemical blowing agent, can be significantly influenced by the presence of decomposition accelerators, also known as activators or "kickers." These substances lower the decomposition temperature of ADC, which typically occurs around 200–210°C, making it suitable for foaming polymers at lower processing temperatures. The effectiveness of these accelerators is dependent on various factors including their chemical nature, particle size, and the processing conditions.

Metal compounds, particularly those containing zinc, cadmium, and lead, are highly effective activators. Zinc oxide (ZnO) is a commonly used accelerator that can reduce the decomposition temperature of ADC from 220°C to as low as 170°C. The activating effect of metal compounds is enhanced when they are in liquid form, such as metal octoates, due to improved contact with the this compound particles. Studies have shown that zinc-containing compounds are particularly effective for decomposition in the temperature range of 160-180°C, while zinc provides a more rapid decomposition above 180°C. Other metal-based activators include zinc stearate (B1226849), calcium stearate, and ferric chloride. The combination of heavy metal salts with alkali metal salts and aliphatic hydroxy amine compounds has been shown to lower the decomposition temperature of this compound to below 140°C.

Urea is another notable decomposition accelerator. The addition of an appropriate grade of urea can lower the decomposition temperature of ADC. The particle size of both the this compound and the accelerator plays a crucial role in the decomposition process. Finer particle sizes of ADC, when combined with activators, can lead to gas evolution at temperatures of 130°C or lower.

The mechanism of action for these accelerators often involves altering the decomposition pathway of this compound. The primary decomposition of ADC is believed to produce isocyanic acid (HNCO), among other products. Accelerators can react with this intermediate, thereby influencing the subsequent reactions and the final composition of the decomposition products. The thermal decomposition of ADC is a complex process that occurs in multiple stages, yielding gaseous products like nitrogen (N₂), carbon monoxide (CO), and ammonia (NH₃), along with solid residues such as biurea. The presence of an activator can alter the ratios of these products.

Kinetic studies have demonstrated that accelerators significantly impact the rate of decomposition. For instance, the presence of an activating agent can lead to a substantial reduction in the decomposition temperature, on the order of 75°C, which is reflected in the kinetic constants with an increase in the pre-exponential factor. The rate of decomposition and the total gas yield are also influenced by the heating rate during processing.

Interactive Table: Effect of Accelerators on this compound Decomposition Temperature

| Accelerator | Polymer Matrix | Initial Decomposition Temp. (°C) | Final Decomposition Temp. (°C) | Reference |

| None | - | ~220 | - | |

| Zinc Oxide (ZnO) | Polyethylene (B3416737)/Ethylene Vinyl Acetate (B1210297) | 170 | - | |

| Zinc Oxide (ZnO) | - | 185 (with 0.05% ZnO) | - | |

| Dibasic lead phosphite | Vinyl resin plastisol | ~170 | - | |

| Heavy metal & alkali metal salts + hydroxy amine | - | 110-140 | - | |

| Urea | - | Lowered from initial | - |

Reduction Mechanisms and Biurea Formation in Biological and Aqueous Systems

This compound (ADA) undergoes reductive transformation to biurea (1,2-hydrazinedicarboxamide) in biological and aqueous environments. This conversion is primarily driven by the interaction of ADA with thiol-containing molecules.

The reduction of this compound to biurea is facilitated by the presence of thiol groups (-SH). Thiol-containing compounds, such as the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), are abundant in biological systems and can readily react with ADA. The electrophilic nature of the azo group (-N=N-) in this compound makes it susceptible to nucleophilic attack by the sulfur atom of a thiol group.

This reaction involves the transfer of hydrogen atoms from the thiol groups to the nitrogen atoms of the azo group, resulting in the formation of a hydrazo intermediate, which is biurea. In this process, the thiol groups are oxidized, typically forming a disulfide bond (R-S-S-R) if two thiol molecules are involved.

The bioconversion of ADA to biurea has been demonstrated in various biological contexts. For instance, when radiolabelled this compound is introduced to fresh rat blood, it is readily converted to biurea. This indicates that cellular components containing thiol groups, such as glutathione present in red blood cells, are capable of reducing ADA. The reaction is not limited to free amino acids or peptides; thiol groups present on the surface of proteins can also participate in this reduction.

The general reaction can be represented as:

ADA + 2 R-SH → Biurea + R-S-S-R

Where R-SH represents a thiol-containing compound.

This reductive conversion is significant because it is considered a detoxification pathway, as biurea is a stable and relatively inert compound that is rapidly eliminated from the body.

Kinetic studies on the transformation of this compound in biological matrices have provided insights into the rate and extent of its conversion to biurea. These studies have primarily focused on environments that mimic physiological conditions.

Following administration to rats, either through inhalation or oral routes, this compound is rapidly converted to biurea. Biurea is the only identified breakdown product, suggesting that the reduction of the azo group is the principal metabolic pathway. The elimination of the absorbed ADA/biurea is swift, mainly occurring through urine, with minimal systemic retention of biurea.

The rate of this transformation is influenced by the concentration of available thiol groups. In systems with a high concentration of thiols, the conversion of ADA to biurea is expected to be rapid. This has been observed in in vitro experiments where ADA is added to solutions containing glutathione or cysteine.

While specific kinetic parameters (e.g., rate constants, half-life) for the transformation of this compound in various biological matrices are not extensively detailed in the provided search results, the qualitative evidence strongly supports a rapid and efficient conversion process. The detection of biurea in food products treated with this compound after processing, such as baking, further indicates that the transformation can also be thermally induced or accelerated in the presence of reactive species in the food matrix.

Table: Summary of this compound Transformation

| Biological Matrix/System | Key Findings | Implication | Reference |

| Fresh Rat Blood (in vitro) | Rapid conversion of radiolabelled this compound to biurea. | Demonstrates the role of blood components (likely thiol-containing) in the reduction of ADA. | |

| Rats (in vivo, inhalation and oral) | ADA is readily converted to biurea, which is the only identified metabolite. | Biurea is the main systemic metabolite, and it is rapidly excreted. | |

| Food Products (e.g., flour) | Biurea is detected in finished products treated with ADA. | The transformation of ADA to biurea occurs during food processing. |

Secondary Reaction Products and Their Formation Pathways

The thermal and chemical decomposition of this compound (ADA) leads to the formation of several secondary products. wikipedia.orgatamanchemicals.com These transformation pathways are of significant interest, particularly when ADA is used in applications involving heat, such as in foamed plastics and food processing. wikipedia.orgresearchgate.net The primary reaction product from its function as an oxidizing agent in moist flour is biurea, which is noted for its stability during the baking process. wikipedia.orgatamanchemicals.comatamanchemicals.com However, further reactions can yield other compounds, including semicarbazide (B1199961) and ethyl carbamate (B1207046). atamanchemicals.comatamankimya.comatamankimya.com

Semicarbazide (SEM) has been identified as a minor thermal decomposition product of this compound. rsc.orgrsc.orgnih.gov Its formation is particularly noted when ADA is subjected to high temperatures, such as those used in the production of foamed gaskets for food jars and during the baking of bread. rsc.orgcapes.gov.br

The pathway to SEM formation in bread products is not a direct result of ADA's initial breakdown. When this compound is added to flour and mixed with water, it decomposes into biurea. nih.govresearchgate.net Studies have shown that semicarbazide is not detected during the dough maturation phase, even at elevated temperatures, but only appears after the high-temperature baking process. nih.govresearchgate.net This indicates that semicarbazide formation in bread occurs through the thermal degradation of a stable intermediate, which is biurea. nih.govresearchgate.net Although this compound is the starting material, its conversion to biurea is a necessary preceding step for the subsequent generation of SEM during baking. nih.gov

In applications outside of baking, such as in foamed polyvinyl chloride (PVC) seals, evidence confirms that SEM is a thermal decomposition product of ADA itself. rsc.orgrsc.org The amount of SEM formed is dependent on the temperature and duration of heating. Research involving the direct heating of ADA showed that SEM is formed rapidly at the beginning of the heating period. rsc.org For instance, when held at a constant temperature of 210°C, the majority of SEM formation occurs within the first 30 minutes. rsc.org

The following table presents data on the formation of semicarbazide from the thermal treatment of this compound at various temperatures.

| Temperature (°C) | Semicarbazide (SEM) Formed (mmol/mol of ADA) |

| 210 | Data point available, rapid formation noted |

| 220 | up to 0.93 |

| Data sourced from research on the thermal decomposition of this compound. rsc.orgrsc.orgnih.gov |

Ethyl carbamate, also known as urethane (B1682113), is another secondary product associated with the use of this compound, particularly in fermented products like bread and beer. tandfonline.comnih.govfda.gov Ethyl carbamate can form from the reaction between ethanol (B145695) and naturally occurring nitrogen-rich compounds such as urea. fda.govmdpi.com this compound and its breakdown products serve as precursors for this reaction. atamanchemicals.comatamankimya.com

Studies have demonstrated a statistically significant link between the use of ADA as a flour improver and increased levels of ethyl carbamate in bread. tandfonline.comnih.gov One analysis found that the mean concentration of ethyl carbamate was 66% higher in breads treated with ADA compared to untreated breads. tandfonline.comnih.gov The process of toasting bread further elevates these levels; ADA-treated toast showed a 56% mean increase in ethyl carbamate compared to untreated toast. tandfonline.comnih.gov

The quantity of ethyl carbamate formed is influenced by the concentration of ADA used. Research conducted by the US Food and Drug Administration (FDA) showed that the addition of 45 mg/kg of ADA to flour resulted in a 1-3 µg/kg increase in the ethyl carbamate content of commercially prepared breads. nih.gov When a lower concentration of 20 mg/kg of ADA was used, a 2.3 µg/kg increase was observed in breads made with a bread machine. nih.gov

The use of ADA as a blowing agent in the cap liners of beer bottles has also been identified as a source of ethyl carbamate contamination in bottled beers, with concentrations reaching up to 14.7 µg/l. tandfonline.comnih.gov

The table below summarizes findings on the increase of ethyl carbamate in bread due to the use of this compound.

| Treatment Condition | Ethyl Carbamate (EC) Concentration / Increase |

| ADA-Treated Bread (vs. Untreated) | 66% mean increase |

| ADA-Treated Toasted Bread (vs. Untreated) | 56% mean increase |

| Bread with 45 mg/kg ADA | 1-3 µg/kg increase |

| Bread Machine Bread with 20 mg/kg ADA | 2.3 µg/kg increase |

| Toasting of Bread | 3 to 8-fold increase |

| Data compiled from studies on ethyl carbamate formation in bread. tandfonline.comnih.govnih.gov |

This compound Interaction with Polymer Curing and Vulcanization Processes

The primary application of this compound in the polymer industry is as a chemical blowing agent for producing foamed plastics, such as vinyl (PVC) and EVA-PE foams. wikipedia.orgatamanchemicals.comatamanchemicals.com Its function relies on thermal decomposition, which releases gases including nitrogen, carbon monoxide, carbon dioxide, and ammonia. wikipedia.orgatamanchemicals.com These gases are trapped within the polymer matrix, creating a cellular, foamed structure. wikipedia.orgatamanchemicals.com

The decomposition temperature of pure this compound is approximately 200°C. wikipedia.orgatamanchemicals.com However, this temperature can be modified and is often lowered to an average of 170°C through the use of additives. wikipedia.orgatamanchemicals.comatamankimya.com This modification is crucial for aligning the gas release with the specific processing and curing temperatures of different polymers, such as ethylene-propylene diene monomer (EPDM) rubber. unitn.it For instance, activators like zinc oxide are mixed with ADA to lower its decomposition temperature to around 185°C, making it suitable for the EPDM curing process. unitn.it

Beyond its primary role as a blowing agent, this compound and its decomposition by-products can directly interact with the polymer curing (vulcanization) process. researchgate.net In the vulcanization of natural rubber, amine fragment species produced during ADA's decomposition can act as accelerators for the curing reaction. researchgate.net Research has shown that increasing the amount of ADA from 3 to 4 parts per hundred rubber (phr) resulted in a faster vulcanization rate. researchgate.net This acceleration is attributed to the catalytic effect of these amine by-products on the cross-linking process. researchgate.net

Environmental Dynamics and Biodegradation of Azodicarbonamide

Environmental Fate and Distribution Modeling of Azodicarbonamide

The environmental behavior of this compound is governed by its physicochemical properties, which influence its partitioning between air, water, and soil.

Partitioning Behavior of this compound in Aquatic Environments

When released into surface waters, this compound is expected to primarily remain in the hydrosphere. Modeling and experimental data indicate that it has no significant tendency to adsorb to particulate matter or sediment. This is due to its low soil adsorption coefficient (Koc), which suggests high mobility in soil and a low affinity for organic carbon in sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment. A low Koc value for this compound indicates that it will not significantly bind to solid particles in aquatic systems and will predominantly be found in the water column.

Atmospheric Degradation of this compound via Hydroxyl Radical Reactions

In the atmosphere, the primary degradation pathway for this compound is through reaction with hydroxyl (OH) radicals. The estimated atmospheric half-life of this compound due to this reaction is approximately 0.4 days. wikipedia.org This relatively short half-life suggests that this compound that becomes airborne will be degraded relatively quickly. The rate constant for the reaction of this compound with hydroxyl radicals has been estimated, providing a basis for its atmospheric lifetime calculation.

| Parameter | Value | Reference |

| Atmospheric Half-life (reaction with OH radicals) | 0.4 days | wikipedia.org |

Biodegradation Pathways and Microbial Metabolism of this compound

Biodegradation is a key process in the environmental breakdown of this compound, with its susceptibility to microbial degradation varying across different environmental settings.

Evaluation of this compound Biodegradability in Sewage Sludge Systems

Studies utilizing standardized test methods, such as the OECD 301B test, have been conducted to assess the ready biodegradability of this compound in activated sewage sludge. In a series of three such tests, this compound was classified as "readily biodegradable" in two of the tests. In the third test, a degradation of 21% was observed over a 30-day period. The criteria for "ready biodegradability" in an OECD 301B test is the achievement of at least 60% biodegradation within a 10-day window during the 28-day test period. aropha.com The results indicate that under certain conditions, microbial populations in sewage sludge can effectively degrade this compound.

| Test System | Biodegradation Result | Test Guideline |

| Sewage Sludge | Readily Biodegradable (2 of 3 tests) | OECD 301B |

| Sewage Sludge | 21% degradation in 30 days (1 of 3 tests) | OECD 301B |

Soil Biodegradation of this compound and Inorganic Nitrogen Recovery

In the terrestrial environment, the biodegradation of this compound has been observed to occur at varying rates. A study investigating its degradation in five different soil types found that between 21.1% and 66.1% of the compound was degraded over a 14-day period, as measured by the recovery of inorganic nitrogen. This wide range of degradation suggests that soil characteristics play a significant role in the microbial breakdown of this compound. The conversion of the organic nitrogen in this compound to inorganic forms like ammonia (B1221849) and nitrate (B79036) is an indicator of its mineralization.

| Soil Type | Degradation (% in 14 days) |

| Soil 1 | 21.1 - 66.1 (range across 5 types) |

| Soil 2 | 21.1 - 66.1 (range across 5 types) |

| Soil 3 | 21.1 - 66.1 (range across 5 types) |

| Soil 4 | 21.1 - 66.1 (range across 5 types) |

| Soil 5 | 21.1 - 66.1 (range across 5 types) |

Analysis of Contradictory Biodegradation Study Outcomes and Influencing Variables

The variability observed in the biodegradation of this compound across different studies and conditions highlights the influence of several key variables. The discrepancy in the OECD 301B test results, where the compound was readily biodegradable in two tests but not in a third, could be attributed to differences in the microbial inoculum used. nih.gov The source, acclimation, and density of the microbial population can significantly impact the outcome of biodegradability tests. nih.govecetoc.org

Factors that can influence the rate and extent of biodegradation include:

Microbial Population: The presence and abundance of microorganisms capable of metabolizing this compound are crucial. Adaptation of microbial communities to the chemical can enhance degradation rates. nih.gov

Environmental Conditions: Factors such as temperature, pH, and oxygen availability can affect microbial activity and, consequently, the rate of biodegradation. nih.gov

Bioavailability: The solubility and partitioning behavior of a chemical can influence its availability to microorganisms for degradation. nih.gov

Ecotoxicological Implications of this compound and its Metabolites

The ecotoxicological profile of this compound (ADA) is complex, primarily due to its transformation into various metabolites in the environment and the significant gaps in research concerning its long-term effects. While the parent compound exhibits low acute toxicity to aquatic organisms, the environmental fate and potential impact of its breakdown products warrant closer examination.

Environmental Persistence and Potential for Long-term Ecological Impact

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term ecological impact. cdc.gov The environmental dynamics of this compound are characterized by its transformation and degradation, which influence its presence and effects in various environmental compartments. cdc.gov

When released into surface waters, this compound is expected to primarily remain in the hydrosphere without significant absorption to particulate matter. who.int In the atmosphere, its half-life is estimated to be short, calculated at 0.4 days, due to its reaction with hydroxyl radicals. who.intepa.gov

Studies on the biodegradability of this compound have shown variable results. It was found to be readily biodegradable in two out of three tests conducted with sewage sludge. who.intepa.gov In soil, its degradation is partial. One study found that when added to five different soil types, this compound degraded by 21.1% to 66.1% over a 14-day period. who.int The persistence of chemical residues in soil is a growing concern, as many substances can remain long after their initial application, potentially affecting soil biodiversity. inrae.frbeyondpesticides.org

The primary breakdown product of this compound in biological systems and during its use in flour treatment is biurea (B89910), a stable compound. epa.govwikipedia.org It is believed that systemic exposure in organisms is mainly to biurea rather than the parent compound. epa.gov Other metabolites, such as semicarbazide (B1199961) and urethane (B1682113), can be formed when products containing this compound are heated, as in the case of baking. ewg.orgcspi.orgresearchgate.net Semicarbazide has been shown to cause cancer in mice, and urethane is a recognized carcinogen. ewg.orgcspi.org

The potential for bioaccumulation, the process by which a chemical concentrates in an organism from its surrounding environment, is a key aspect of ecotoxicological assessment. wikipedia.orgsfu.ca For this compound, its low water solubility and rapid conversion to biurea suggest a low potential for significant bioconcentration in aquatic organisms. who.intfishersci.com However, a formal bioconcentration factor (BCF) has not been established. wikipedia.orgnih.gov

Acute toxicity studies on aquatic organisms indicate low toxicity for the parent compound, this compound.

Interactive Table 1: Acute Aquatic Toxicity of this compound

| Organism | Test Protocol | Endpoint | Concentration (mg/L) | Reference |

| Fathead minnow (Pimephales promelas) | OECD 203 | 96-h NOEC | >50 | who.int |

| Water flea (Daphnia magna) | - | 48-h EC50 | 11 | fishersci.com |

| Water flea (Daphnia magna) | - | NOEC | 5 | who.int |

Note: NOEC (No-Observed-Effect Concentration), EC50 (Median Effective Concentration)

Interactive Table 2: Soil Degradation of this compound

| Soil Types | Concentration Applied | Duration | Degradation Rate | Reference |

| 5 different types | 200 mg Nitrogen/kg soil | 14 days | 21.1% - 66.1% | who.int |

Comparative Environmental Risk Assessment Challenges Due to Data Gaps

A significant challenge in conducting a comprehensive environmental risk assessment for this compound is the lack of sufficient data. who.intepa.gov This issue is common for many chemicals, where data gaps hinder a full understanding of their environmental risks. nih.govresearchgate.netnih.gov

A primary limitation is the absence of measured data on the concentration of this compound in ambient air, water, soils, or sediment. who.intcanada.ca Without this information, it is impossible to perform a quantitative risk assessment that compares measured environmental concentrations with predicted no-effect concentrations derived from ecotoxicity studies. who.int This lack of monitoring data prevents a thorough evaluation of potential exposure levels for various ecosystems. canada.ca

While some studies have assessed its biodegradability and acute aquatic toxicity, there is a scarcity of information on the chronic effects of this compound and its metabolites on a wider range of environmental organisms. who.intepa.gov The long-term effects of its breakdown products, particularly biurea, semicarbazide, and urethane, in environmental systems are not well understood. epa.govcspi.org

Furthermore, the toxicological studies available have often focused on human health in occupational settings rather than on environmental endpoints. epa.gov For instance, a screening assessment by Canadian authorities concluded a low risk of harm to the environment from this compound based on its current use patterns and an ecological risk classification model. canada.ca However, they acknowledge that this classification may not reflect future trends and is based on modeling rather than direct environmental measurement. canada.ca The reliance on such models, while useful, highlights the uncertainty that arises from the absence of empirical environmental data.

These data gaps make a comparative environmental risk assessment challenging and lead to uncertainty. who.intepa.gov A more robust assessment would require comprehensive monitoring studies to determine the actual environmental concentrations of this compound and its key metabolites, as well as further research into their long-term ecotoxicological effects. researchgate.net

Analytical Chemistry Methodologies for Azodicarbonamide Detection and Quantification

Chromatographic and Spectrometric Techniques for Azodicarbonamide Analysis

Chromatographic and spectrometric methods are foundational in the analytical chemistry of this compound, providing the sensitivity and selectivity needed for its detection in complex samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Airborne this compound

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the determination of this compound. This technique is particularly useful for analyzing samples where this compound may be present as an airborne particulate.

A method has been developed for measuring this compound and its degradation product, biurea (B89910), in both bulk and filter samples. researchgate.net This method utilizes a C18 column with a mobile phase of 100% water. researchgate.net Detection is achieved by monitoring UV absorbance at 425 nm for this compound and 190 nm for biurea. researchgate.net For quantitative analysis, ¹⁴C-labeled this compound and biurea are used as external standards. researchgate.net

Another HPLC method for analyzing this compound in flour employs a mobile phase of methanol (B129727) and a 20mM ammonium (B1175870) acetate (B1210297) solution. google.com The detection wavelength is set at 246 nm. google.com This method demonstrates good linearity and sensitivity for the quantification of this compound in food matrices. google.com Furthermore, an efficient HPLC method with UV detection has been developed for the sensitive determination of this compound in flour, noted for its simple sample preparation and good reproducibility. thermofisher.com For the separation of this compound, an amino-type column, the Syncronis Amino column, is suitable as amino phases are often appropriate for polar compounds. thermofisher.com The detection wavelength was set to 272 nm as a compromise to avoid interference from solvents like DMSO/DMF while maintaining sensitive detection. thermofisher.com

A quantitative method for this compound in the insulation layers of cables was developed using HPLC under HILIC conditions with UV absorbance detection. researchgate.net This method showed a linear range of 6–600 μg·g−1, with a limit of detection (LOD) of 0.94 μg·g−1 and a limit of quantitation (LOQ) of 3.1 μg·g−1 in solution. researchgate.net

Key Parameters for HPLC-UV Detection of this compound:

| Parameter | Method 1 (Airborne) researchgate.net | Method 2 (Flour) google.com | Method 3 (Flour) thermofisher.com | Method 4 (Cables) researchgate.net |

| Column | C18 | C18 or ODS | Syncronis Amino | HILIC |

| Mobile Phase | 100% Water | Methanol : 20mM Ammonium Acetate (15:85) | Not Specified | Not Specified |

| Detection Wavelength | 425 nm | 246 nm | 272 nm | Not Specified |

| Linear Range | Not Specified | 2-40 mg/L | 1-50 µg/mL | 6-600 µg·g⁻¹ |

| LOD/LOQ | Not Specified | Not Specified | Not Specified | LOD: 0.94 µg·g⁻¹, LOQ: 3.1 µg·g⁻¹ |

Spectrophotometric Determination of this compound using Hydrazine (B178648) and Chromogenic Reagents

Spectrophotometric methods offer a simpler and often more rapid alternative for the determination of this compound. These methods typically involve the conversion of this compound to a derivative that can be easily quantified using a spectrophotometer.

One such method involves the determination of hydrazine, a decomposition product of this compound. Hydrazine can be determined spectrophotometrically by reacting it with 2,4-dinitrochlorobenzene to form 2,4-dinitrophenylhydrazine. researchgate.net This derivative then undergoes a condensation reaction with p-dimethylaminobenzaldehyde (p-DAB) to produce a yellow-colored product with a maximum absorption at 458 nm. researchgate.net This color system follows Beer's law in the concentration range of 0-7 µg of hydrazine in a 25 mL volume, with a molar absorptivity of 8.1 x 10⁴ L mol⁻¹cm⁻¹. researchgate.net

Another approach utilizes trinitrobenzenesulfonic acid (TNBSA). nih.gov When a sample containing hydrazine and hydrazides is incubated with TNBSA at pH 8.5, different chromogens are formed. nih.gov Hydrazine produces a chromogen with a maximum absorbance at 570 nm, while hydrazides yield chromogens with maxima at 385 nm and 500 nm. nih.gov This allows for the simultaneous determination of hydrazine (5 to 60 nmol) and hydrazide (10 to 120 nmol) in a mixture. nih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) with Derivatization

For highly sensitive and specific analysis, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is employed. This technique often requires a derivatization step to improve the chromatographic and mass spectrometric properties of this compound.

A method for determining this compound in flour samples involves a pre-column derivatization with xanthydrol. nih.govtandfonline.com This is followed by analysis using UPLC-ESI-MS/MS. nih.govtandfonline.com The method demonstrates excellent linearity (R² > 0.99) over a concentration range of 0.10–80 mg/kg. nih.govtandfonline.com The recovery rates range from 81.7% to 102.3%, with low relative standard deviations for repeatability and inter-day precision. nih.govtandfonline.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.014 mg/kg and 0.042 mg/kg, respectively. nih.govtandfonline.com

Another derivatization agent used is triphenylphosphine (B44618) (TPP). This compound is extracted from samples and derivatized with TPP, and the resulting derivative is then analyzed by LC-MS/MS for identification. researchgate.net

Performance of UPLC-ESI-MS/MS Method with Xanthydrol Derivatization: nih.govtandfonline.comtandfonline.com

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Concentration Range | 0.10–80 mg/kg |

| Recovery Rate | 81.7% to 102.3% |

| Repeatability (RSD) | 1.3–4.1% |

| Inter-day Precision (RSD) | 2.2–4.8% |

| Limit of Detection (LOD) | 0.014 mg/kg |

| Limit of Quantification (LOQ) | 0.042 mg/kg |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, its decomposition products can be analyzed using this method.

Semicarbazide (B1199961) (SEM), a thermal decomposition product of this compound, can be determined by GC-MS after derivatization. researchgate.net A specific method was developed for the identification and quantification of another decomposition product, 2-aminothiourea (ATCA), in synthetic urine and swine plasma. researchgate.net This involved solid-phase extraction followed by derivatization and GC-MS analysis. researchgate.net

Advanced Spectroscopic Methods for this compound Characterization

Advanced spectroscopic techniques provide valuable information about the physical and chemical properties of this compound, particularly its thermal stability and decomposition behavior.

Thermal Analysis Techniques (DSC, TGA) for this compound Decomposition Profiling

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal decomposition profile of this compound.

DSC analysis of pure this compound shows an initial endothermic peak around 228°C, which corresponds to the melting of the sample. researchgate.net This is immediately followed by an exothermic peak representing the decomposition of the compound, with a heat liberation of 306.7 J/g. researchgate.net TGA traces indicate that the decomposition occurs in a single major step. researchgate.net The decomposition temperature of this compound is influenced by the heating rate; lower heating rates result in lower decomposition temperatures (e.g., 182°C at 0.25°C/min), while higher heating rates lead to a significant increase in the decomposition temperature (e.g., 260°C at 100°C/min). epa.gov

The particle size of this compound also affects its thermal decomposition. TGA and DSC curves shift to higher temperatures as the particle size decreases, indicating that smaller particles have a higher thermal stability. ua.es The presence of activators, such as zinc oxide (ZnO), can decrease the activation energy for this compound decomposition. researchgate.net

Thermal Decomposition Data for this compound:

| Technique | Observation | Temperature/Value | Reference |

| DSC | Endothermic Peak (Melting) | ~228°C | researchgate.net |

| DSC | Exothermic Peak (Decomposition) | - | researchgate.net |

| DSC | Heat of Decomposition | 306.7 J/g | researchgate.net |

| TGA/DSC | Decomposition Temperature (0.25°C/min) | 182°C | epa.gov |

| TGA/DSC | Decomposition Temperature (100°C/min) | 260°C | epa.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for elucidating the structural characteristics of this compound (ADA). By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated which provides a molecular fingerprint, revealing the presence of specific functional groups.

In the analysis of this compound, vibrational bands in the IR spectrum are assigned to specific molecular motions. nih.gov The structure of ADA, H₂N−C(=O)−N=N−C(=O)−NH₂, contains several key functional groups that give rise to characteristic absorption peaks. These include the N-H bonds of the amide groups, the C=O (carbonyl) groups, and the N=N (azo) group. Comparative studies, often supported by density functional theory (DFT) calculations, have been used to assign these vibrational bands with high confidence. nih.gov The analysis confirms the presence of primary amide and azo functional groups, which is essential for its structural confirmation. While FTIR is excellent for qualitative identification and structural verification, its use for quantification in complex matrices like food can be challenging due to overlapping signals from other components.

A representative FTIR spectrum for this compound can be found through various spectral databases. nih.govchemicalbook.com The technique is valuable for raw material identification and quality control to confirm that the substance is indeed this compound before its use in industrial processes.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectrometry (ICP-AES) for this compound Traces

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are highly sensitive techniques designed for elemental analysis. eag.comlibretexts.org These methods operate by introducing a sample into a high-temperature argon plasma (around 10,000 K), which atomizes and ionizes the components. nih.govyoutube.com In ICP-AES, the excited atoms and ions emit light at characteristic wavelengths, which are measured to determine elemental composition and concentration. youtube.com In ICP-MS, the resulting ions are passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of elements at trace and ultra-trace levels. nih.govnih.gov

Due to their fundamental principle of operation, which involves the complete destruction and atomization of the sample's molecular structure, ICP-MS and ICP-AES are not suitable for the direct detection or structural analysis of the intact this compound molecule. nih.govnih.gov Information about the arrangement of atoms within the molecule—such as the crucial N=N azo bond or the C=O and N-H bonds that define ADA—is lost during the atomization process. nih.gov

These techniques would be employed in the context of this compound analysis only under specific, indirect circumstances. For instance, they could be used to quantify trace metallic impurities in a batch of manufactured this compound powder or to detect specific metals in a final product where ADA is an additive. However, for the identification and quantification of the this compound compound itself, other molecular spectroscopy or chromatography techniques are required. filab.fr

Raman Imaging and Spectroscopy for Non-Destructive this compound Quantification

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure and chemical composition. It has been successfully applied to the detection and quantification of this compound in complex matrices like wheat flour. pan.olsztyn.plicm.edu.pl This method relies on the inelastic scattering of monochromatic light, usually from a laser, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecules in the sample. nih.gov

Research has demonstrated that Raman imaging can effectively identify and quantify ADA particles distributed within flour. pan.olsztyn.plresearchgate.net Pure this compound exhibits characteristic Raman peaks that distinguish it from the flour matrix. Key spectral features for ADA have been identified at approximately 1335 cm⁻¹ and 1577 cm⁻¹ . icm.edu.pl These peaks can be observed even when ADA is present at low concentrations in mixed samples. icm.edu.pl

For quantitative analysis, chemometric models such as Partial Least Squares (PLS) are often developed. pan.olsztyn.plresearchgate.net These models establish a linear relationship between the spectral data and the concentration of ADA. In one study, a quantitative model was built based on the number of ADA-classified pixels in Raman images, achieving a strong correlation (R² = 0.9858) for ADA content in the range of 100 to 10,000 mg/kg. pan.olsztyn.plbibliotekanauki.pl The minimum detectable content of ADA in wheat flour using this high-throughput Raman imaging method was reported to be 100 mg/kg. pan.olsztyn.plicm.edu.plresearchgate.net Surface-Enhanced Raman Scattering (SERS) has also been explored, using gold substrates to enhance the signal and achieve detection limits as low as 10 µg/mL in an aqueous solution. nih.gov

Table 1: Characteristic Raman Peaks for this compound

| Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|

| 1335 | icm.edu.pl |

| 1577 | icm.edu.pl |

Near-Infrared and THz Spectroscopy for this compound Detection in Complex Matrices

Near-Infrared (NIR) Spectroscopy is a rapid, non-destructive analytical technique widely explored for the quality control of food and agricultural products. nih.govmdpi.com NIR spectroscopy measures the absorption of light in the wavelength range of approximately 780 to 2500 nm. This absorption corresponds to overtones and combinations of fundamental molecular vibrations, particularly from C-H, O-H, and N-H bonds. While NIR spectra are often broad and overlapping, requiring chemometric analysis for interpretation, they can be used for both qualitative and quantitative analysis. mdpi.comresearchgate.net

For this compound detection in flour, NIR hyperspectral imaging has proven effective. nih.gov Although no distinct characteristic peaks for ADA were found in the 950–1660 nm range, chemometric methods can establish a latent relationship between the spectra and ADA concentration. mdpi.com One study identified the wavebands at 2039 nm and 1892 nm as having the largest spectral difference between flour and ADA. nih.gov Using a band ratio algorithm and threshold segmentation on hyperspectral images, researchers were able to visually identify and quantify ADA-rich pixels. This approach yielded a strong linear relationship (correlation coefficient of 0.9845) between the number of detected pixels and ADA concentration, with a minimum detected concentration of 0.2 g/kg (200 mg/kg). nih.gov Another study using Vis/NIR reflectance spectroscopy (400-2498 nm) combined with a radial basis function model achieved a correlation coefficient (R) of 0.99996 for predicting ADA concentration in flour. nih.gov

Terahertz (THz) Spectroscopy , which operates in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz), is an emerging technology for the analysis of food and biological molecules. escholarship.orgnih.gov THz radiation can penetrate many non-polar materials and is highly sensitive to the collective vibrational modes and intermolecular interactions of molecules, making it useful for detecting crystalline structures and harmful compounds. escholarship.orgmdpi.com While specific, detailed studies on this compound are less common than for other spectroscopic methods, the principles of THz spectroscopy suggest its potential for detecting ADA in complex matrices. researching.cn The technique has been successfully used to identify various food additives and biomolecules, often in combination with chemometrics to build qualitative and quantitative models. nih.gov Its ability to provide information on crystalline phonon vibrations makes it a promising tool for the non-destructive analysis of solid additives like ADA. nih.gov

Methodological Validation and Performance Characteristics in this compound Analysis

The validation of analytical methods is critical to ensure that they are reliable, accurate, and fit for purpose. For this compound, methods are typically validated according to standard performance characteristics, especially when used for regulatory compliance and quality control in food products like flour.

Assessment of Linearity, Recovery, and Relative Standard Deviations in this compound Quantification

Method validation for ADA quantification involves assessing several key parameters. These are most often reported for chromatography-based methods, such as High-Performance Liquid Chromatography (HPLC), which provide high sensitivity and specificity.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For an HPLC-UV method, linearity for ADA was observed in the range of 1 to 50 µg/mL with a coefficient of determination (R²) of 0.995. thermofisher.com A more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method demonstrated excellent linearity (R² > 0.99) over a wider concentration range of 0.10 to 80 mg/kg in a flour matrix. nih.govtandfonline.com

Recovery: Recovery studies are performed to assess the accuracy of a method by measuring the amount of analyte detected after spiking a blank sample matrix with a known concentration. For an HPLC-UV method analyzing spiked flour samples, the average recovery was 86%. thermofisher.com The UPLC-MS/MS method showed higher and more consistent recovery rates, ranging from 81.7% to 102.3% across various spike levels. nih.govtandfonline.comresearchgate.net

Relative Standard Deviation (RSD): RSD, also known as the coefficient of variation, measures the precision or repeatability of a method. Lower RSD values indicate higher precision. For the HPLC-UV method, the peak area reproducibility RSD was 1.5%. thermofisher.com The UPLC-MS/MS method reported repeatability (intra-day) RSDs between 1.3% and 4.1%, and inter-day (reproducibility) RSDs between 2.2% and 4.8%. nih.govresearchgate.net

Table 2: Validation Performance for this compound Quantification Methods

| Method | Linearity (Range) | Coefficient of Determination (R²) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | 1–50 µg/mL | 0.995 | 86 | 1.5 (Peak Area) | thermofisher.com |

| UPLC-MS/MS | 0.10–80 mg/kg | > 0.99 | 81.7–102.3 | 1.3–4.1 (Intra-day) | nih.govtandfonline.com |

| UPLC-MS/MS | 0.10–80 mg/kg | > 0.99 | 81.7–102.3 | 2.2–4.8 (Inter-day) | nih.govtandfonline.com |

Determination of Limits of Detection and Quantification for this compound in Various Sample Types

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the lowest concentration of an analyte that can be reliably detected and accurately quantified, respectively.

Limit of Detection (LOD): The LOD is the smallest amount of ADA that can be distinguished from the background noise of the analytical instrument. For an HPLC-UV method, the method detection limit (MDL) for ADA was estimated to be 0.2 µg/mL, which is equivalent to 0.2 mg/kg in a flour sample. thermofisher.com A highly sensitive UPLC-MS/MS method achieved a significantly lower LOD of 0.014 mg/kg in flour. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of ADA that can be determined with acceptable precision and accuracy. An HPLC method optimized for flour samples reported an LOQ of 3 mg/kg. The UPLC-MS/MS method provided a much lower LOQ of 0.042 mg/kg, allowing for precise measurement at levels far below regulatory limits. nih.govtandfonline.com

These low detection and quantification limits, particularly those achieved with MS/MS methods, are essential for enforcing food safety regulations where maximum usage levels for this compound are stipulated. nih.gov

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Method | Sample Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC-UV | Flour | 0.2 mg/kg | Not Reported | thermofisher.com |

| HPLC | Flour | Not Reported | 3 mg/kg | |

| UPLC-MS/MS | Flour | 0.014 mg/kg | 0.042 mg/kg | nih.govtandfonline.com |

| SERS | Aqueous Solution | 10 µg/mL (10 mg/L) | Not Reported | nih.gov |

| Raman Imaging | Wheat Flour | 100 mg/kg | Not Reported | pan.olsztyn.plicm.edu.pl |

| NIR Hyperspectral Imaging | Flour | 200 mg/kg | Not Reported | nih.gov |

Toxicological Research and Pathological Mechanisms of Azodicarbonamide Exposure

Systemic Distribution and Metabolism of Azodicarbonamide and its Metabolites

The systemic fate of this compound is characterized by its limited absorption and rapid conversion to its primary metabolite, biurea (B89910). This metabolic transformation is a critical determinant of the compound's toxicological profile, as systemic exposure is predominantly to biurea rather than the parent compound.

Studies in experimental models, primarily rats, have elucidated the absorption and elimination kinetics of this compound. Following oral administration, the absorption of this compound is relatively low. In male F344/N rats, approximately 30% of an administered oral dose was absorbed within 72 hours. psu.edunih.gov In contrast, intratracheal instillation resulted in a much higher absorption of about 90%, indicating that the route of exposure significantly influences its bioavailability. psu.edunih.gov

A significant portion of ingested this compound remains unabsorbed and is excreted in the feces. inchem.org The absorbed fraction, largely in the form of its metabolite biurea, is rapidly eliminated from the body, primarily through the urine. psu.eduinchem.org Clearance half-times for [14C]ADA equivalents in tissues were on the order of one day, and no significant storage depots were observed. psu.edunih.gov Even with repeated inhalation exposures in rats for 13 weeks, this compound was rapidly cleared from the lungs. nih.gov

| Parameter | Route of Administration | Finding | Time Frame |

|---|---|---|---|

| Absorption | Oral (gavage) | ~30% of administered dose absorbed | 72 hours |

| Absorption | Intratracheal Instillation | ~90% of administered dose absorbed | N/A |

| Elimination | Oral and Inhalation | Rapid elimination, predominantly via urine (for the absorbed fraction) | Clearance half-time of ~1 day in tissues |

| Primary Excretion Route (Unabsorbed) | Oral | Feces | N/A |

This compound is readily and rapidly converted to biurea under physiological conditions. psu.edunih.gov This conversion is so efficient that biurea is the only metabolite detected in the excreta of rats following exposure to this compound. psu.edunih.gov In fact, when radiolabelled this compound was added to fresh rat blood, all radioactivity was in the form of biurea within 5 minutes. inchem.org The rapid reduction of this compound is attributed to its reaction with tissue sulfhydryl groups. nih.gov

This bioconversion has significant implications for systemic exposure. It is likely that the systemic exposure is principally to biurea rather than the parent this compound compound. inchem.org This is a crucial factor in understanding the toxicological data, as many studies have been conducted using biurea directly. inchem.org The rapid conversion to the more stable and less reactive compound, biurea, is a key aspect of this compound's metabolic profile. inchem.orgnih.gov

Respiratory Sensitization and Immunological Mechanisms Induced by this compound

This compound (ADA) is recognized as a respiratory sensitizer (B1316253) in occupational settings. wikipedia.org Exposure to ADA dust can lead to the development of occupational asthma and other respiratory symptoms.

Occupational asthma induced by this compound is characterized by symptoms such as coughing, wheezing, shortness of breath, and chest tightness. nih.govinchem.org These symptoms often have a delayed onset, appearing several hours after exposure, and may worsen with continued contact. bmj.comnih.gov A notable feature is the improvement of symptoms during periods away from the workplace, such as weekends. nih.gov

Long-term exposure to this compound can result in persistent bronchial hyperreactivity, a condition where the airways are overly responsive to various irritants. nih.gov In some cases, individuals who have been sensitized to ADA and continue to be exposed may develop prolonged airway hyperreactivity to common environmental triggers. bmj.comoccupationalasthma.com

The initial signs of respiratory sensitization to ADA can include nasal congestion and conjunctivitis. nih.gov The latency period between initial exposure and the onset of asthmatic symptoms can be several years. nih.gov

The mechanisms by which this compound induces respiratory sensitization are complex and may involve both immunological and non-immunological pathways. nih.govresearchgate.net

Immunological Mechanisms: True chemical respiratory allergy involves an immune system response. nih.gov For a chemical to trigger such a response, it generally needs to bind with proteins to form a complex that the immune system recognizes as foreign. erfmi.com This leads to the sensitization of the respiratory tract. researchgate.net Respiratory sensitizers typically provoke a T helper cell type 2 (Th2) response. nih.gov

Non-Immunological Mechanisms: Asthma-like symptoms can also be induced by non-immunological mechanisms, where the substance acts as an irritant. nih.gov In such cases, an immune response is not the primary driver of the respiratory symptoms. researchgate.net

While this compound is classified as a respiratory sensitizer, there is ongoing discussion regarding the precise mechanisms. researchgate.netresearchgate.net Some research suggests that the evidence for a purely immunological mechanism is not fully established. researchgate.netnih.gov

Immunoglobulin E (IgE) plays a central role in most allergic reactions. nih.gov In an IgE-mediated allergic response, exposure to an allergen leads to the production of allergen-specific IgE antibodies in susceptible individuals. nih.govnih.gov These IgE antibodies then attach to mast cells and basophils. nih.gov Upon re-exposure, the allergen cross-links the bound IgE, triggering the release of inflammatory mediators and causing allergic symptoms. nih.govnih.gov

However, in the context of this compound-induced asthma, the role of specific IgE is not consistently demonstrated. Some studies have not found evidence of specific IgE antibodies in affected workers, suggesting that other mechanisms may be involved. researchgate.net The lack of consistent detection of specific IgE makes it difficult to definitively classify all cases of ADA-induced asthma as classic IgE-mediated allergic reactions.

There are significant anatomical and physiological differences between the respiratory tracts of rodents and humans, which can affect the deposition and clearance of inhaled substances. nih.gov While some studies suggest that total particle deposition fractions for submicron particles can be comparable between rodents and humans under similar breathing conditions, regional deposition patterns can differ considerably. nih.gov

Animal studies on the respiratory effects of this compound have yielded mixed results. In some inhalation studies with rats and mice, no significant adverse effects were observed at certain concentrations. who.int However, a guinea pig study showed no evidence of an asthmatic-type response. who.int Conversely, human studies and case reports provide clear evidence that this compound can induce asthma in occupationally exposed individuals. who.intbmj.comnih.govnih.gov This discrepancy highlights potential species-specific differences in airway sensitivity to this compound.

Numerous case studies and epidemiological investigations have documented the link between occupational exposure to this compound and the development of respiratory diseases.

A prevalence study of 151 workers exposed to this compound dust found that 18.5% of those without pre-existing asthma developed late-onset asthma after exposure. bmj.comnih.gov Re-exposure led to a worsening of symptoms, while removal from exposure resulted in their cessation. bmj.comnih.gov

Several case reports describe workers in the plastics industry developing occupational asthma after being exposed to finely ground this compound. bmj.comnih.govnih.gov In some of these cases, the diagnosis was confirmed through specific inhalation challenges. researchgate.netnih.gov

A World Health Organization report linked workplace exposure to this compound with respiratory issues and asthma. wikipedia.orgglobalhealing.com

These studies collectively provide strong evidence for the role of this compound as a causative agent in occupational asthma.

Dermal Sensitization and Allergic Contact Dermatitis Associated with this compound

In addition to its respiratory effects, this compound has been identified as a skin sensitizer, capable of causing allergic contact dermatitis. inchem.orgnih.gov

The mechanism of allergic contact dermatitis is a delayed-type hypersensitivity reaction (Type IV). nih.gov It involves an initial sensitization phase where the allergen, in this case, this compound, penetrates the skin and combines with proteins to form a complex. This complex is then processed by immune cells, leading to the development of allergen-specific T-cells. nih.gov Upon subsequent contact with the allergen, these sensitized T-cells trigger an inflammatory response, resulting in dermatitis. nih.gov

Symptoms of allergic contact dermatitis from this compound include redness and skin irritation. inchem.orgglobalhealing.com Cases have been reported in individuals with occupational exposure to the substance. nih.gov For instance, a positive patch test result was observed in an individual with suspected this compound-induced asthma, indicating dermal sensitization. researchgate.net There have also been reports of allergic contact dermatitis from this compound present in consumer products like earplugs. inrs.fr

Interactive Data Table: Summary of this compound-Related Health Effects

| Health Effect | Affected System | Key Findings | Supporting Evidence |

| Occupational Asthma | Respiratory | Delayed onset of symptoms, bronchial hyperreactivity. nih.govbmj.comnih.gov | Case studies, epidemiological investigations. bmj.comnih.govbmj.com |

| Respiratory Sensitization | Respiratory | Can be induced by immunological and non-immunological mechanisms. nih.govresearchgate.net | Ongoing research into precise mechanisms. researchgate.netresearchgate.net |

| Allergic Contact Dermatitis | Dermal | Redness and skin irritation upon contact. inchem.orgglobalhealing.com | Case reports and patch testing. researchgate.netnih.gov |

Nephrotoxicity and Renal Pathologies Attributed to Biurea Exposure

This compound (ADA) undergoes breakdown into other chemical products in the body. One of its primary metabolites is biurea, which is considered stable and is primarily excreted. wikipedia.orgnih.gov Research has investigated the potential for ADA and its metabolites to cause injury to the kidneys. Studies in rats have shown that consumption of food containing this compound can lead to biochemical and morphological evidence of kidney injury. nih.gov

Acute pyelonephritis is a bacterial infection that causes inflammation of the kidney parenchyma and can lead to significant renal damage. medscape.comnih.gov A key factor in some types of kidney injury is the formation of crystalline deposits within the renal tubules, which can cause obstruction and damage. medscape.comnih.gov The main breakdown product of this compound is biurea, a substance that is stable during the baking process. wikipedia.org While animal studies have pointed to morphological evidence of kidney injury following ADA administration, the direct characterization of biurea-induced pyelonephritis and specific crystalline deposits in the renal tubuli is an area requiring more focused research. nih.gov The World Health Organization has reported that ADA can cause kidney problems in animals. ewg.org In some cases of drug-induced kidney injury, intratubular deposition of drug crystals is a known mechanism of acute kidney injury. nih.gov

Research into the toxicological effects of this compound in animal models has indicated a relationship between the dose administered and the resulting adverse effects on the kidneys. A study involving rats fed a diet containing ADA at concentrations of 1%, 2%, and 4% found dose-related evidence of kidney injury. nih.gov These findings suggest that the injurious effects of ADA on the kidneys are dependent on the level of exposure. nih.gov

Neurobehavioral and Central Nervous System Effects of this compound

While much of the focus on this compound has been on its role as a respiratory sensitizer and its carcinogenic breakdown products, some research has explored its effects on the central nervous system. nih.govresearchgate.net

Studies in animal models are crucial for understanding the potential neurobehavioral impacts of chemical exposure. mdpi.comfrontiersin.orgmdpi.com A study on adult rats fed a diet containing this compound at concentrations of 1%, 2%, and 4% for 28 days observed significant behavioral changes. nih.govnih.gov

Key findings from this research include:

Locomotor and Rearing Activity: A significant, dose-dependent decrease in horizontal locomotion was observed in rats fed ADA at all tested concentrations compared to the control group. nih.gov Rearing behavior was also significantly suppressed at the highest dose of 4%. nih.gov

Grooming Behavior: Grooming activity increased significantly in the group fed a 2% ADA diet compared to the control. nih.gov

Anxiety-Related Behaviors: In the elevated plus maze (EPM), a test for anxiety, a significant reduction in the time spent in the open arms was noted, suggesting an anxiogenic (anxiety-producing) effect. nih.govscispace.com

Memory: While spatial working memory in the radial arm maze test was not significantly affected, a notable increase in Y-maze alternation was seen at the lowest ADA concentration, which can be an indicator of improved memory. researchgate.netnih.gov

Neurobehavioral Effects of this compound in Rats

| Behavioral Test | ADA Concentration | Observed Effect | Significance (p-value) |

|---|---|---|---|

| Locomotor Activity | 1%, 2%, 4% | Decreased | p<0.001 |

| Rearing | 4% | Decreased | p<0.004 |

| Grooming | 2% | Increased | p<0.02 |

| Elevated Plus Maze | 1%, 2%, 4% | Reduced Open-Arm Time | Significant |

| Y-Maze Alternation | 1% | Increased | Significant |

| Radial Arm Maze | 1%, 2%, 4% | No Significant Difference | p<0.421 |

Data sourced from a 28-day study on rats fed an ADA-containing diet. nih.gov

The same study that assessed neurobehavioral changes also investigated the impact of this compound on the brain's antioxidant defense system and lipid peroxidation. nih.gov After 28 days of feeding rats diets containing 1%, 2%, and 4% ADA, researchers analyzed brain homogenates. nih.govnih.gov The results showed no significant differences in the activity of the antioxidant enzyme superoxide (B77818) dismutase or in the brain levels of reduced glutathione (B108866). nih.gov Furthermore, there was no significant change in malondialdehyde levels, which is a marker for lipid peroxidation. nih.gov These findings suggest that while ADA may alter behavior, it does not appear to cause brain oxidative stress or negatively affect the morphology of the brain under the studied conditions. researchgate.netnih.gov

Research on the Carcinogenic Potential of this compound Breakdown Products

When this compound is used in food products like bread, it breaks down into other chemicals, primarily biurea, but also semicarbazide (B1199961) (SEM) and urethane (B1682113). wikipedia.org The main concern regarding ADA's safety for consumption relates to the carcinogenic potential of SEM and urethane. ewg.orgcspi.org

Semicarbazide (SEM) has been shown to cause cancers of the lung and blood vessels in mice, although it did not produce the same effect in rats. cspi.orgfda.gov The International Agency for Research on Cancer (IARC) initially considered SEM a carcinogen in mice but later concluded the evidence was "limited" and classified it as "not classifiable as to its carcinogenicity to humans." cspi.orgresearchgate.net Some research suggests that SEM's carcinogenicity is non-genotoxic, meaning it does not directly damage DNA, but may work through other mechanisms like the upregulation of certain cellular signaling pathways. tudublin.ietudublin.ie Other studies indicate SEM can induce DNA damage in the presence of copper ions through the generation of reactive oxygen species. nih.gov A long-term study in rats concluded that semicarbazide hydrochloride was not carcinogenic in that species. nih.gov

Urethane (also known as ethyl carbamate) is recognized as a carcinogen. cspi.org Extensive studies in various animal models have demonstrated that urethane can cause tumors at multiple sites, including the lung, liver, and blood vessels. nih.govnih.gov The National Toxicology Program of the U.S. Department of Health and Human Services states that urethane is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. nih.govnih.gov Inhaling urethane can irritate the nose and throat, and it is considered a probable human carcinogen, with some believing there is no safe level of exposure. nj.govwv.gov The use of this compound at its maximum permitted level in bread can lead to the formation of urethane at levels that pose a small risk to humans, a risk that increases with toasting. cspi.org

Semicarbazide (SEM) Carcinogenicity in Rodent Models and Human Relevance

Semicarbazide (SEM) is a chemical compound that can form from the breakdown of this compound. nih.gov Its potential to cause cancer has been investigated in animal studies, primarily using rodent models, with varying results.

Early research suggested that SEM might have mutagenic properties and latent carcinogenicity. researchgate.net Studies indicated that it could accelerate the development of lung tumors in newborn mice and showed weak genotoxicity by increasing micronuclei frequencies in the bone marrow cells of rats or mice. nih.govresearchgate.net However, the quality of these early carcinogenicity studies has been described as limited. researchgate.net

Other toxicological effects have been observed in juvenile rats, including impacts on sexual maturity, organ weights, and sperm parameters at high doses, suggesting systemic toxicity. nih.gov

The International Agency for Research on Cancer (IARC) has evaluated the available evidence and classified semicarbazide in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans." researchgate.net This classification reflects the limited and conflicting nature of the animal data and the lack of human data. The relevance of the weak carcinogenic effects observed in some rodent studies is considered questionable for human exposure, particularly given the trace levels at which SEM might be encountered. researchgate.net

Table 1: Summary of Semicarbazide (SEM) Carcinogenicity Studies in Rodents

| Study Type | Animal Model | Key Findings | Conclusion on Carcinogenicity | Citation |

|---|---|---|---|---|

| Chronic Toxicity & Carcinogenicity | Wistar Hannover GALAS rats | No significant intergroup differences in tumor incidences. Toxic effects on bone, cartilage, and aorta. | Not carcinogenic in rats. | nih.gov |

| General Toxicity | Juvenile Sprague-Dawley rats | Systemic toxicity, effects on sexual maturity, organ weights, and sperm motility. | Carcinogenicity not the primary endpoint. | nih.gov |

| Various | Mice | Weak carcinogen in susceptible strains at high doses. Accelerated lung tumor development in newborns. | Questionable weak effect in mice. | researchgate.net |

| Genotoxicity | Wistar rats | Statistically significant increase in micronucleus frequencies in bone marrow cells. | Weak genotoxicity observed. | nih.govresearchgate.net |

| Genotoxicity | Human lymphocytes (in vitro) | No statistically significant differences in micronucleus formation or sister-chromatid exchange. | Not genotoxic in this in vitro model. | nih.gov |

Urethane (Ethyl Carbamate) Formation and its Carcinogenic Implications

Urethane, also known as ethyl carbamate (B1207046), is another compound that can be formed as a result of this compound use, particularly in the baking process where it is used as a dough conditioner. tandfonline.com Unlike semicarbazide, the carcinogenic potential of urethane is well-established in animal models.

Numerous studies have demonstrated that urethane is a multi-site carcinogen in several rodent species, including mice, rats, and hamsters. inchem.orgnih.govnih.gov It has been shown to cause cancer when administered through various routes, including orally, by injection, or through skin application. inchem.orgwikipedia.org The types of tumors induced are diverse and include lung tumors, lymphomas, hepatomas (liver tumors), melanomas, and vascular tumors. inchem.orgnih.govnih.gov Research has also shown that neonatal and infant mice are generally more susceptible to urethane's carcinogenic effects than adult mice. inchem.orgnih.gov

The mechanism of urethane's carcinogenicity is believed to involve its metabolic activation by enzymes, particularly Cytochrome P450 2E1 (CYP2E1). oup.com This process is thought to produce a highly reactive metabolite, vinyl carbamate epoxide, which can bind to DNA, leading to mutations and initiating cancer development. oup.comnih.gov